
3,3'-Bithiophene, 2,2'-dibromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dibromo-3,3’-bithiophene is an organic compound with the molecular formula C8H4Br2S2. It is a derivative of bithiophene, where two bromine atoms are substituted at the 2 and 2’ positions. This compound is known for its applications in the field of organic electronics and optoelectronics, particularly in the synthesis of semiconducting materials.
准备方法
Synthetic Routes and Reaction Conditions
2,2’-Dibromo-3,3’-bithiophene can be synthesized through various methods. One common approach involves the bromination of 2,2’-bithiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane at room temperature. The reaction is monitored by thin-layer chromatography (TLC) to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2,2’-dibromo-3,3’-bithiophene may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and solvent flow rate, can optimize the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2,2’-Dibromo-3,3’-bithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex bithiophene derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, such as palladium acetate or tris(dibenzylideneacetone)dipalladium, along with ligands like triphenylphosphine, are used under inert atmosphere conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.
Major Products
Substitution Products: Formation of 2,2’-disubstituted bithiophenes with various functional groups.
Coupling Products: Formation of extended conjugated systems or polymers.
Oxidation and Reduction Products: Formation of sulfoxides, sulfones, or debrominated bithiophenes.
科学研究应用
2,2’-Dibromo-3,3’-bithiophene is widely used in scientific research, particularly in the development of organic electronic materials. Some of its applications include:
Organic Solar Cells: Used as a building block for the synthesis of donor-acceptor polymers in organic photovoltaic cells.
Thin Film Transistors: Employed in the fabrication of organic field-effect transistors (OFETs) due to its semiconducting properties.
Chemical Sensors: Utilized in the design of sensors for detecting various chemical analytes.
Photovoltaic Cells: Incorporated into the active layer of organic solar cells to enhance light absorption and charge transport.
作用机制
The mechanism of action of 2,2’-dibromo-3,3’-bithiophene in organic electronic devices involves its ability to form conjugated systems with extended π-electron delocalization. This property allows for efficient charge transport and light absorption, making it suitable for applications in organic solar cells and transistors. The bromine atoms provide sites for further functionalization, enabling the tuning of electronic properties.
相似化合物的比较
Similar Compounds
2,2’-Bithiophene: The parent compound without bromine substitution.
5,5’-Dibromo-2,2’-bithiophene: A similar compound with bromine atoms at the 5 and 5’ positions.
2,2’-Dibromo-5,5’-bithiophene: Another isomer with bromine atoms at the 2 and 5’ positions.
Uniqueness
2,2’-Dibromo-3,3’-bithiophene is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of bromine atoms at the 2 and 2’ positions allows for selective functionalization and the formation of extended conjugated systems, making it highly valuable in the synthesis of advanced organic electronic materials.
属性
CAS 编号 |
18592-86-4 |
|---|---|
分子式 |
C8H4Br2S2 |
分子量 |
324.1 g/mol |
IUPAC 名称 |
2-bromo-3-(2-bromothiophen-3-yl)thiophene |
InChI |
InChI=1S/C8H4Br2S2/c9-7-5(1-3-11-7)6-2-4-12-8(6)10/h1-4H |
InChI 键 |
VPEPMGBDSLVKOJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1C2=C(SC=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


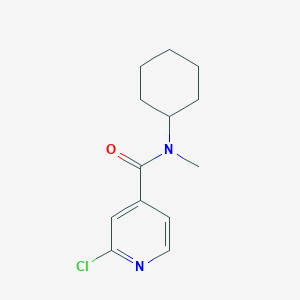
![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine](/img/structure/B12087592.png)
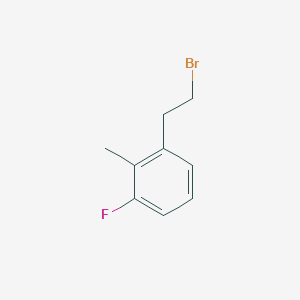
![Ferrocene, [1-(acetyloxy)ethyl]-](/img/structure/B12087610.png)
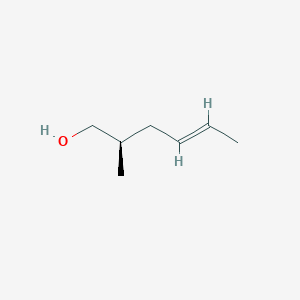

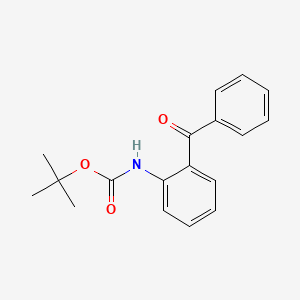
amine](/img/structure/B12087637.png)
![3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol](/img/structure/B12087639.png)
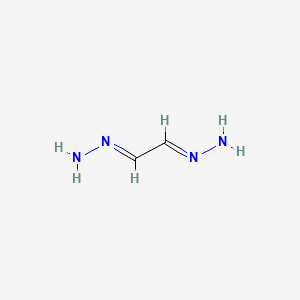
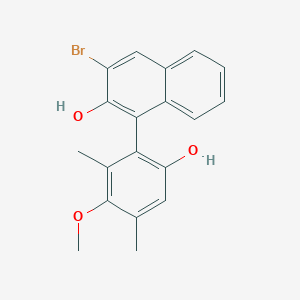
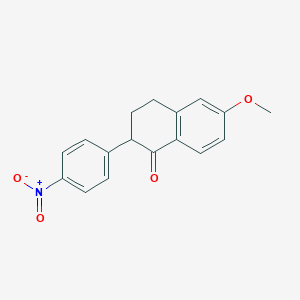
![6-[2-(4,6-Dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12087659.png)

